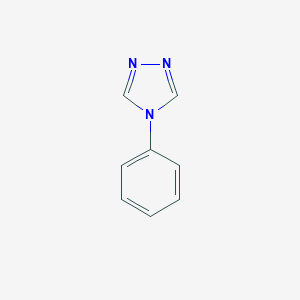

4-Phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHHNSBXSDGEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167350 | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16227-12-6 | |

| Record name | 4-Phenyl-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Phenyl-4H-1,2,4-triazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique structural features of the 1,2,4-triazole ring system impart a wide range of biological activities to its derivatives, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. This guide details a reliable synthetic protocol, comprehensive characterization data, and an illustrative workflow for the preparation of this important compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Einhorn-Brunner reaction, a classical and robust method for the preparation of 1,2,4-triazole derivatives.[1] This reaction involves the condensation of a diacylamine with a hydrazine derivative, in this case, N,N'-diformylhydrazine and aniline.

Experimental Protocol: Einhorn-Brunner Reaction

Materials:

-

N,N'-Diformylhydrazine

-

Aniline

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (EtOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of N,N'-diformylhydrazine (1 equivalent) and aniline (1 equivalent) is prepared.

-

Reaction: The mixture is heated to reflux in the presence of phosphorus oxychloride (a dehydrating agent) for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then carefully neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure compound.

Experimental Workflow

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established through a combination of physical and spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Melting Point | Data not available in the search results. |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic protons (phenyl group) |

| Data not available | - | - | Triazole ring protons |

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic carbons (phenyl group) |

| Data not available | Triazole ring carbons |

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1570-1550 | N=N stretching (triazole ring)[2] |

| ~1600-1411 | C=N stretching (triazole ring)[2] |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 145.07 | [M]⁺, Molecular ion peak |

| Data not available | Characteristic fragment ions |

Biological Activity and Signaling Pathways

Derivatives of the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities. For instance, certain 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties through the repression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] These pathways are crucial regulators of inflammatory responses, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While the specific biological activity and mechanism of action of the unsubstituted this compound are not extensively detailed in the provided search results, the general activity of the triazole class suggests its potential as a modulator of key signaling cascades.

Illustrative Signaling Pathway

The following diagram illustrates a generalized anti-inflammatory mechanism of action often associated with 1,2,4-triazole derivatives, involving the inhibition of the MAPK/NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol for the Einhorn-Brunner reaction offers a reliable method for its preparation. While specific quantitative characterization data for the parent compound requires further experimental determination, the provided spectroscopic information for related derivatives serves as a valuable reference. The known biological activities of the 1,2,4-triazole scaffold, particularly in modulating inflammatory signaling pathways, highlight the potential of this compound as a lead compound for further investigation in drug discovery and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Phenyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Phenyl-4H-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of a wide array of compounds with significant biological activities. While the specific, unsubstituted parent compound, this compound, is a foundational structure, its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects. These include antifungal, antibacterial, anticancer, and enzyme inhibitory activities. This technical guide will delve into the core mechanism of action attributed to this class of compounds, with a primary focus on the most well-elucidated pathway: the inhibition of fungal lanosterol 14α-demethylase (CYP51). Additionally, other significant biological activities and potential mechanisms of action will be discussed and supported by quantitative data from studies on its derivatives.

Core Mechanism of Action: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

The most prominent and commercially significant mechanism of action for 1,2,4-triazole-based compounds is their antifungal activity, which is primarily achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that begins with the cyclization of squalene to form lanosterol.

Lanosterol 14α-demethylase (CYP51) catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a vital step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Molecular Interaction with CYP51

The inhibitory activity of 1,2,4-triazole derivatives stems from the interaction of the triazole ring with the heme iron atom in the active site of the CYP51 enzyme. The nitrogen atom at the 4-position of the 4H-1,2,4-triazole ring coordinates with the ferric iron of the protoporphyrin IX group in the enzyme's catalytic center. This binding prevents the binding of the natural substrate, lanosterol, and the subsequent oxidative demethylation. The phenyl group at the 4-position of the triazole ring often interacts with hydrophobic residues in the active site, further stabilizing the enzyme-inhibitor complex.

Data Presentation: Biological Activities of this compound Derivatives

While specific quantitative data for the unsubstituted this compound is not extensively available in the public domain, numerous studies on its substituted derivatives provide valuable insights into its potential biological activities. The following tables summarize representative data for these derivatives.

Table 1: Antifungal Activity of this compound Derivatives

| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 5-((4-chlorophenoxy)methyl)-3-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | Candida albicans | 2.5 | N/A |

| 5-((4-chlorophenoxy)methyl)-3-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | Candida albicans | 1.25 | N/A |

| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Aspergillus niger | 0.5 µM | [1] |

| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 1 µM | [1] |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.5 µM | [1] |

| 5-(2-aminothiazol-4-yl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 1 µM | [1] |

| Clinafloxacin-triazole hybrid | Methicillin-resistant S. aureus (MRSA) | 0.25 | [1] |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | Methicillin-resistant S. aureus (MRSA) | 0.046 | [1] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound Derivative | Enzyme | IC₅₀ (µM) | Reference |

| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Acetylcholinesterase (AChE) | 38.35 | [2] |

| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Butyrylcholinesterase (BChE) | 147.75 | [2] |

| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methylphenyl)propanamide | Urease | 42.57 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The following is a generalized protocol for determining the MIC of a compound against a fungal strain using the broth microdilution method.

1. Preparation of Fungal Inoculum:

-

A pure culture of the test fungus is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

A suspension of fungal cells or spores is prepared in sterile saline or broth (e.g., RPMI-1640).

-

The suspension is standardized to a specific concentration (e.g., 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

-

The standardized suspension is then diluted to the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL) in the test medium.

2. Preparation of Compound Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

Positive (fungus in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that causes complete visible inhibition of fungal growth.

Conclusion

The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its core mechanism of action, particularly in the context of antifungal therapy, is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. While the unsubstituted parent compound serves as a foundational structure, its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, and other enzyme-inhibitory effects, highlighting the versatility of this chemical motif. Further research into the specific mechanisms and structure-activity relationships of this compound and its analogs will undoubtedly continue to yield novel and effective therapeutic agents.

References

Spectroscopic Profile of 4-Phenyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this guide presents expected spectral characteristics based on known derivatives and general principles of spectroscopic interpretation for this class of compounds. All data should be considered illustrative and may vary from experimentally obtained values for this compound.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 16227-12-6[1][2][3] Molecular Formula: C₈H₇N₃ Molecular Weight: 145.16 g/mol [4] Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 - 8.5 | Singlet | Triazole-H (C3-H, C5-H) |

| ~7.4 - 7.8 | Multiplet | Phenyl-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | Triazole-C (C3, C5) |

| ~120 - 135 | Phenyl-C |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic/triazole) |

| ~1600 - 1620 | Medium | C=N stretching (triazole ring) |

| ~1500 - 1580 | Strong | C=C stretching (phenyl ring) |

| ~1400 - 1450 | Medium | N-N stretching (triazole ring) |

| ~700 - 800 | Strong | C-H bending (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

| 117 | [M - N₂]⁺ |

| 90 | [M - N₂ - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following provides a general methodology for the synthesis and spectroscopic characterization of this compound. Specific reaction conditions may require optimization.

Synthesis of this compound

A common method for the synthesis of 4-substituted-4H-1,2,4-triazoles involves the reaction of a primary amine with N,N-dimethylformamide azine, followed by cyclization.

Materials:

-

Aniline

-

N,N-dimethylformamide azine

-

Polyphosphoric acid

Procedure:

-

A mixture of aniline and N,N-dimethylformamide azine is heated, typically at a temperature range of 120-150 °C, for several hours.

-

The reaction mixture is then cooled, and polyphosphoric acid is added.

-

The mixture is heated again to induce cyclization, often at a higher temperature (e.g., 180-200 °C).

-

After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

Biological activity of 4-Phenyl-4H-1,2,4-triazole derivatives

An In-Depth Technical Guide on the Biological Activity of 4-Phenyl-4H-1,2,4-triazole Derivatives

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][4][5][6] The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding, its dipole character, and its rigid nature, allow for high-affinity interactions with various biological targets.[7] This guide focuses specifically on this compound derivatives, a subclass that has demonstrated significant therapeutic potential across multiple domains of drug discovery. We will delve into their synthesis, diverse biological activities supported by quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. A common pathway begins with the synthesis of a key intermediate, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate can then be modified through reactions like condensation with various aldehydes to form Schiff bases, which can be further cyclized or derivatized to yield a library of target compounds.[8]

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents.[8][9] Many of these compounds exhibit potent activity against a range of pathogens, in some cases surpassing the efficacy of standard clinical drugs.[9]

Mechanism of Action: Antifungal Activity

The primary mechanism of action for many triazole-based antifungal drugs is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, these derivatives disrupt membrane integrity, leading to fungal cell death.[1]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| 5e | 4-chlorobenzylideneamino | Staphylococcus aureus | < 6.25 | Streptomycin | 6.25 | [9] |

| 5b | 2,4-dichlorobenzylideneamino | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 | [9] |

| 5m | 4-nitrobenzylideneamino | Microsporum gypseum | < 6.25 | Ketoconazole | 6.25 | [9] |

| 48g | 4-phenoxyphenyl | S. aureus | 0.5-1 µM | Gentamicin | - | [1] |

| 48g | 4-phenoxyphenyl | E. coli | 0.5-1 µM | Ciprofloxacin | - | [1] |

| 39c | - | E. coli | 3.125 | - | - | [1] |

| 39h | - | P. aeruginosa | 3.125 | - | - | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

-

Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[8]

Anticancer Activity

A significant body of research highlights the potential of this compound derivatives as anticancer agents.[5][10] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often through mechanisms involving enzyme inhibition or the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against several cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC₅₀ (µM) | Citation |

| 78j | N-1 phenyl with p-F | A549 (Lung) | 6.78 - 9.05 | [1] |

| 78j | N-1 phenyl with p-F | PC-3 (Prostate) | 6.78 - 9.05 | [1] |

| 87d | Pyrazolo[1,5-a]pyrimidine | A549 (Lung) | 0.154 (LSD1 Inhibition) | [1] |

| 64 | [4][8][9]triazolo[4,3-b][4][8][9][10]tetrazine | HL-60 (Leukemia) | 1.45 | [1] |

| 64 | [4][8][9]triazolo[4,3-b][4][8][9][10]tetrazine | MCF-7 (Breast) | 2.24 | [1] |

| 10 | N'-(4-(dimethylamino)benzylidene) | MDA-MB-231 (Breast) | EC₅₀: 2–17 | [7] |

| 14 | Hydrazone derivative | Panc-1 (Pancreatic) | EC₅₀: 2–17 | [7] |

| 6 | 4-methylphenyl piperazine | Caco-2 (Colorectal) | Good cytotoxicity | [5] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting the viability against the compound concentration.[6]

Enzyme Inhibition

Beyond their roles in antifungal and anticancer activity, this compound derivatives have been identified as potent inhibitors of various other enzymes, indicating their potential for treating a range of diseases, including neurological disorders and diabetes.[11][12]

Quantitative Enzyme Inhibition Data

The table below lists the IC₅₀ values of select derivatives against several key enzymes.

| Compound ID | Substituent(s) | Target Enzyme | IC₅₀ (µM) | Citation |

| 86g | Substituted benzylamine | Aromatase | 0.00902 | [1] |

| 12d | 3-methyl phenyl | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [11][13] |

| 12m | 3,5-dimethyl phenyl | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [11][13] |

| 12d | 3-methyl phenyl | α-Glucosidase | 36.74 ± 1.24 | [11][13] |

| 12m | 3,5-dimethyl phenyl | Urease | 19.35 ± 1.28 | [11][13] |

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), the enzyme solution (AChE), the substrate solution (e.g., acetylthiocholine iodide, ATCI), and Ellman's reagent (DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the inhibitor (the triazole derivative). A control well contains the enzyme and buffer but no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC₅₀ value is then determined from the dose-response curve.

Conclusion

The this compound scaffold is a versatile and potent pharmacophore that has given rise to a multitude of derivatives with a broad range of biological activities. The research summarized in this guide demonstrates their significant potential as antimicrobial, antifungal, and anticancer agents, as well as specific enzyme inhibitors. The structure-activity relationship studies, though complex, often indicate that the nature and position of substituents on the phenyl ring are critical for modulating potency and selectivity.[1] Future research should focus on optimizing these lead compounds to enhance their activity and selectivity, while also thoroughly evaluating their pharmacokinetic profiles and in vivo efficacy to translate these promising findings into clinically viable therapeutic agents.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 13. researchgate.net [researchgate.net]

The Ascendant Core: A Technical Guide to the Therapeutic Potential of 4-Phenyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Among its vast array of derivatives, the 4-Phenyl-4H-1,2,4-triazole scaffold has emerged as a particularly promising core for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their antimicrobial, anticancer, anticonvulsant, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this area.

Therapeutic Applications and Biological Activity

Derivatives of the this compound core have demonstrated a remarkable breadth of pharmacological activities. The strategic placement of a phenyl group at the N4 position of the triazole ring significantly influences the molecule's spatial conformation and electronic properties, enabling diverse interactions with biological targets.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. This compound derivatives have shown considerable promise in this domain, exhibiting both antibacterial and antifungal activities. The introduction of a thiol group at the C3 position and various substitutions on the N4-phenyl ring have been key strategies in enhancing antimicrobial potency.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Reference |

| 5e | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior to streptomycin | |

| 5b, 5c, 5d, 5m, 5n | 4-(substituted benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to ketoconazole | [1] |

| Thiazolidinone derivatives | Varied substitutions | Bacteria and yeast-like fungi | Promising activity |

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncology research. Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression.

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Substituent(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Compound 6 | N-4 phenyl, N-2 4-methylphenyl piperazine | EPG, Caco-2 | CC50 = 57.70 ± 5.40 (EPG), 75.10 ± 5.10 (Caco-2) | [4] |

| Compound 10a | Butane-1,4-dione derivative | MCF-7, HeLa, A549 | 6.43 (MCF-7), 5.6 (HeLa), 21.1 (A549) | [3] |

| Compound 10d | Butane-1,4-dione derivative with Br and Cl substitutions | MCF-7, HeLa, A549 | 10.2 (MCF-7), 9.8 (HeLa), 16.5 (A549) | [3] |

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved safety profiles is ongoing. This compound derivatives have shown significant potential in preclinical models of epilepsy.[5][6] Their mechanism of action is often attributed to the modulation of neurotransmitter systems, such as the GABAergic system.

Table 3: Anticonvulsant Activity of this compound Derivatives

| Compound ID | Substituent(s) | Animal Model | ED50 (mg/kg) | Reference |

| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Furan and chlorophenyl substitutions | Corazole-induced seizures (rats) | More effective than Mydocalm and phenobarbital | [5] |

| 6o | 4-(substituted-phenyl)-[7]triazolo[4,3-a]quinazolin-5(4H)-one | MES-induced seizures (mice) | 88.02 | [6] |

| 6q | 4-(substituted-phenyl)-[7]triazolo[4,3-a]quinazolin-5(4H)-one | MES-induced seizures (mice) | 94.6 | [6] |

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and ischemic brain injury pose significant health challenges. Recent studies have highlighted the neuroprotective potential of this compound derivatives.[8][9] These compounds can mitigate neuronal damage through various mechanisms, including the activation of antioxidant pathways.

Table 4: Neuroprotective Activity of this compound Derivatives

| Compound ID | Activity | Model | Key Findings | Reference |

| Compound 24 (3,5-dimethyl substituted) | Neuroprotective | Sodium nitroprusside (SNP) induced cell damage; MCAO rats | Reduces cerebral infarction, improves neurological behavior, restores redox balance. | [8] |

| W112 (4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) | Anti-inflammatory, Neuroprotective | β-Amyloid-induced Alzheimer's disease models | Reverses tau hyperphosphorylation and reduces proinflammatory cytokines. | [9] |

Mechanisms of Action: Signaling Pathways

The diverse therapeutic effects of this compound derivatives are underpinned by their interaction with various cellular signaling pathways. Two prominent examples are the Nrf2 antioxidant response pathway and the GABA-A receptor signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Some this compound derivatives have been shown to activate this pathway, thereby enhancing the cellular defense against oxidative damage, a mechanism particularly relevant to their neuroprotective and anticancer activities.[8]

Caption: Nrf2 Signaling Pathway Activation.

GABA-A Receptor Signaling Pathway

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[9][10] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. The anticonvulsant activity of some this compound derivatives is believed to be mediated through their interaction with the GABA-A receptor, enhancing GABAergic inhibition.

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological procedures.

General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

A common and versatile starting material for many therapeutic derivatives is 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

-

Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate to yield benzoic acid hydrazide.

-

Formation of Potassium Dithiocarbazinate Salt: The synthesized benzoic acid hydrazide is reacted with carbon disulfide in an alkaline ethanolic solution to produce potassium dithiocarbazinate salt.

-

Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium salt is then cyclized by refluxing with hydrazine hydrate in an aqueous medium. The resulting product is purified by recrystallization.[11]

Caption: Synthesis of the Triazole Core.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth dilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

-

Animal Preparation: Mice or rats are used for the study.

-

Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage.

-

Induction of Seizure: After a specific period, a maximal electroshock is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Determination of ED50: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.[6]

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of therapeutic potential, including potent antimicrobial, anticancer, anticonvulsant, and neuroprotective activities. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs. This technical guide serves as a comprehensive resource to aid researchers in this important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajphr.com [ajphr.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The 4-Phenyl-4H-1,2,4-triazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-4H-1,2,4-triazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities. This five-membered ring system, featuring three nitrogen atoms and a phenyl substituent at the N4 position, serves as a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated potent activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral effects.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating this valuable scaffold.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives often involves multi-step reaction sequences. A common strategy begins with the preparation of a substituted acid hydrazide, which is then cyclized to form the triazole ring.

A general synthetic pathway is initiated by reacting a carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an isothiocyanate to yield a thiosemicarbazide. Subsequent base-catalyzed intramolecular dehydrative cyclization affords the 4,5-disubstituted-1,2,4-triazole-3-thiol.[5] Further modifications can be made to the core structure to generate a diverse library of compounds.

Another approach involves the reaction of furan-2-carboxylic acid hydrazide or phenylacetic hydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base to yield the corresponding 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.[6]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been extensively evaluated for a wide range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

The this compound scaffold is a cornerstone in the development of antifungal agents. These compounds often act by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] This mechanism is shared by clinically successful antifungal drugs like fluconazole and itraconazole.[7]

Numerous studies have also highlighted the antibacterial potential of these compounds against both Gram-positive and Gram-negative bacteria.[1][9] For instance, certain Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent activity against Staphylococcus aureus.[1]

Table 1: Quantitative Antimicrobial Activity Data for this compound Derivatives

| Compound ID | Target Organism | Activity | Value | Reference |

| 36 | Staphylococcus aureus | MIC | 0.264 mM | [9] |

| 36 | Streptococcus pyogenes | MIC | 0.132 mM | [9] |

| 48g | Staphylococcus aureus | MIC | 0.5-1 µM | [7] |

| 48g | Bacillus subtilis | MIC | 0.5-1 µM | [7] |

| 48g | Escherichia coli | MIC | 0.5-1 µM | [7] |

| 48g | Pseudomonas aeruginosa | MIC | 0.5-1 µM | [7] |

| 39c | Escherichia coli | MIC | 3.125 µg/mL | [7] |

| 39h | Pseudomonas aeruginosa | MIC | 3.125 µg/mL | [7] |

Anticancer Activity

The antiproliferative properties of this compound derivatives have been investigated against various human cancer cell lines.[10][11][12] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell growth and survival. For example, some derivatives have been identified as potent inhibitors of targets such as EGFR, BRAF, and tubulin.[12] The structural similarities of some triazolobenzodiazepines, like alprazolam, to tricyclic antidepressants have also suggested potential antidepressant properties.[13]

Table 2: Quantitative Anticancer Activity Data for this compound Derivatives

| Compound ID | Cell Line | Activity | Value | Reference |

| 78j | A549, Caco-2, PC-3, B16-F10 | IC50 | 6.78–9.05 µM | [7] |

| 8c | - | EGFR Inhibition | IC50 = 3.6 µM | [12] |

| 13b | MCF-7 | IC50 | 1.07 µM | [14] |

| 13b | HepG2 | IC50 | 0.32 µM | [14] |

| 12b | MCF-7 | IC50 | 2.67 µM | [14] |

| 12b | HepG2 | IC50 | 3.21 µM | [14] |

| 19c | A549 | IC50 | 3-4.5 µM | [15] |

| 19f | A549 | IC50 | 3-4.5 µM | [15] |

| 19h | A549 | IC50 | 3-4.5 µM | [15] |

| 19l | A549 | IC50 | 3-4.5 µM | [15] |

| 6 | EPG | CC50 | 57.70 ± 5.40 µM | [16] |

| 6 | Caco-2 | CC50 | 75.10 ± 5.10 µM | [16] |

| 11 | Caco-2 | CC50 | 57.70 ± 4.80 µM | [16] |

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, this compound derivatives have been explored as inhibitors of various enzymes.[17][18] Studies have demonstrated their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, suggesting their utility in the treatment of neurodegenerative diseases, diabetes, and other conditions.[17][18]

Table 3: Quantitative Enzyme Inhibition Data for this compound Derivatives

| Compound ID | Enzyme | Activity | Value (µM) | Reference |

| 12d | AChE | IC50 | 0.73 ± 0.54 | [18] |

| 12d | α-glucosidase | IC50 | 36.74 ± 1.24 | [18] |

| 12d | Urease | IC50 | 19.35 ± 1.28 | [18] |

| 12d | BChE | IC50 | 0.017 ± 0.53 | [18] |

| 12m | AChE | IC50 | - | [18] |

| 12m | α-glucosidase | IC50 | - | [18] |

| 12m | Urease | IC50 | - | [18] |

| 12m | BChE | IC50 | 0.038 ± 0.50 | [18] |

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described, the following diagrams have been generated using the DOT language.

General synthesis workflow for this compound derivatives.

Antifungal mechanism of action for this compound derivatives.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and common biological assays.

Synthesis of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol (8a)[6]

A solution of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) was refluxed for 4 hours. The resulting precipitate of N-phenyl-N'-(furan-2-carbonyl)thiosemicarbazide was filtered, washed with ethanol, and dried. This intermediate (0.01 mol) was then refluxed in an 8% aqueous sodium hydroxide solution (50 mL) for 6 hours. After cooling, the solution was acidified with hydrochloric acid. The precipitate was filtered and recrystallized from ethanol to yield the final product.

Synthesis of 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (11a)[6]

A mixture of 4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (25 mL) containing 2-3 drops of concentrated sulfuric acid was refluxed for 4 hours. The reaction mixture was cooled, and the resulting precipitate was filtered and recrystallized from ethanol.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[19]

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells of a defined diameter are then punched into the agar. A solution of the test compound at a specific concentration (e.g., 10 mg/mL in DMSO) is added to the wells. The plates are incubated under appropriate conditions. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Conclusion

The this compound scaffold remains a highly attractive and fruitful area of research in medicinal chemistry. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide variety of substituents, allows for the generation of large and diverse compound libraries for biological screening. The consistent discovery of potent antimicrobial, anticancer, and enzyme inhibitory activities underscores the therapeutic potential of this remarkable heterocyclic system. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alprazolam - Wikipedia [en.wikipedia.org]

- 14. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 4-Phenyl-4H-1,2,4-triazole: A Core Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-4H-1,2,4-triazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic applications. Its unique structural and electronic properties have made it a cornerstone in the design of antifungal, anti-inflammatory, and anticancer agents. This in-depth technical guide provides a comprehensive review of the key synthetic methodologies for the construction of the this compound ring system. This document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to offer a thorough understanding for researchers and professionals in drug discovery and development.

Classical Synthetic Routes: The Foundation of Triazole Chemistry

The seminal methods for 1,2,4-triazole synthesis, primarily the Pellizzari and Einhorn-Brunner reactions, laid the groundwork for the extensive exploration of this heterocyclic family. While often requiring stringent reaction conditions, these methods are fundamental to understanding the chemistry of 1,2,4-triazoles.

The Pellizzari Reaction

First reported in 1911 by Guido Pellizzari, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1][2] The reaction typically proceeds by heating a mixture of the two reactants, leading to cyclization and dehydration.

Experimental Protocol: Synthesis of 3,5-Diphenyl-4-phenyl-4H-1,2,4-triazole

A representative procedure for a substituted 1,2,4-triazole synthesis via the Pellizzari reaction is as follows:

-

An intimate mixture of benzanilide (1.97 g, 0.01 mol) and benzoylhydrazine (1.36 g, 0.01 mol) is prepared.

-

The mixture is heated in an oil bath at a temperature of 250 °C for 3 to 4 hours.

-

During the heating process, the evolution of water vapor is observed as the reaction mixture gradually solidifies.

-

After cooling to room temperature, the solid mass is pulverized.

-

The crude product is then washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials, followed by a wash with water.

-

The final product is purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for the Pellizzari Reaction

| Amide | Acylhydrazide | Product | Conditions | Yield (%) |

| Benzamide | Benzoylhydrazine | 3,5-Diphenyl-1,2,4-triazole | 250 °C, 3 h | Moderate to Good |

| Formamide | Hydrazine Hydrochloride | 1,2,4-triazole | KOH, heat | Not specified |

Note: Yields for the classical Pellizzari reaction are often reported qualitatively in older literature. Modern variations, particularly those employing microwave irradiation, have shown significantly improved and quantifiable yields.[2]

Reaction Workflow: Pellizzari Reaction

Caption: General workflow of the Pellizzari reaction.

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and further developed by Karl Brunner, this reaction provides a route to 1,2,4-triazoles through the condensation of imides (diacylamines) with hydrazines, typically in the presence of a weak acid.[1][3][4]

Experimental Protocol: Synthesis of 1,5-Diphenyl-4-phenyl-4H-1,2,4-triazole

A typical procedure for the Einhorn-Brunner reaction is as follows:

-

N-Phenyl-diformamide (di-formanilide) (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) are dissolved in glacial acetic acid (20 mL).

-

The reaction mixture is heated under reflux for 4 hours.

-

Upon cooling, the desired product crystallizes from the solution.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and then dried.

Quantitative Data for the Einhorn-Brunner Reaction

| Diacylamine | Hydrazine | Product | Conditions | Yield (%) |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Acetic Acid, Reflux, 4 h | Good |

| Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Acetic Acid, Reflux | Good |

| N-Acetylbenzamide | Hydrazine | 3-Phenyl-5-methyl-1,2,4-triazole | Acetic Acid, Reflux | Moderate |

Note: Similar to the Pellizzari reaction, precise yields for the classical Einhorn-Brunner reaction are not always available in historical literature.

Reaction Workflow: Einhorn-Brunner Reaction

Caption: General workflow of the Einhorn-Brunner reaction.

Modern Synthetic Approaches: Advancements in Efficiency and Yield

Contemporary synthetic chemistry has introduced more efficient, higher-yielding, and environmentally benign methods for the synthesis of 1,2,4-triazoles. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly powerful technique.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives.[3][5] This method often utilizes the principles of the classical reactions but enhances their efficiency through rapid and uniform heating.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

A general procedure for the microwave-assisted synthesis of 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile is as follows:

-

Aromatic hydrazide (0.005 mol) and a substituted nitrile (0.0055 mol) are added to a 20 mL microwave reaction vessel containing 10 mL of n-butanol.

-

Potassium carbonate (0.0055 mol) is added to the mixture.

-

The reaction vessel is sealed and subjected to microwave irradiation at 150 °C for a specified time (typically ranging from minutes to a few hours).

-

After the reaction is complete, the mixture is cooled to room temperature, allowing the substituted 1,2,4-triazole product to precipitate.

-

The precipitate is collected by filtration and recrystallized from a suitable solvent, such as ethanol.

Quantitative Data for Microwave-Assisted 1,2,4-Triazole Synthesis

| Starting Material 1 | Starting Material 2 | Product | Conditions | Time | Yield (%) |

| Aromatic Hydrazide | Substituted Nitrile | Disubstituted 1,2,4-triazole | n-Butanol, K2CO3, 150 °C | 2 h | High |

| Amide | Hydrazine Hydrate | Acetyl-hydrazide | Absolute alcohol, 150 °C | 4 h | Not specified |

| N-substituted propenamide | - | 1,2,4-triazole derivative | Microwave irradiation | 33-90 s | 82 |

Logical Relationship: Conventional vs. Microwave Synthesis

Caption: Comparison of conventional and microwave-assisted synthesis.

Conclusion

The synthesis of the this compound core has evolved significantly from the classical, high-temperature methods of Pellizzari and Einhorn-Brunner to modern, highly efficient microwave-assisted protocols. While the foundational reactions provided the initial access to this important heterocyclic system, contemporary methods offer the advantages of shorter reaction times, higher yields, and improved sustainability. This guide provides researchers and drug development professionals with a solid foundation in the key synthetic strategies for accessing this versatile scaffold, enabling the continued exploration of its therapeutic potential. A thorough understanding of these diverse synthetic routes is invaluable for the rational design and efficient production of novel 1,2,4-triazole-based drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. iosrjournals.org [iosrjournals.org]

Tautomerism in 4-Phenyl-4H-1,2,4-triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. A critical aspect of the chemistry of 1,2,4-triazoles is their existence in various tautomeric forms, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of tautomerism in 4-phenyl-4H-1,2,4-triazole compounds, a class of molecules with demonstrated therapeutic potential. The presence of a phenyl group at the N4 position introduces unique electronic and steric effects that modulate the tautomeric equilibrium. This document will delve into the structural nuances of the possible tautomers, present quantitative data on their relative stabilities from computational studies, detail experimental protocols for their synthesis and characterization, and visualize key concepts and biological pathways.

Tautomeric Forms of this compound Derivatives

Prototropic tautomerism in substituted 1,2,4-triazoles typically involves the migration of a proton between the nitrogen atoms of the triazole ring. For a generic 4-phenyl-1,2,4-triazole scaffold, particularly when substituted with groups capable of keto-enol or thione-thiol tautomerism at positions C3 and C5, several tautomeric forms can exist. The primary focus of this guide will be on the well-studied thiol-thione tautomerism in this compound-3-thiol, which can exist in equilibrium between the thione and thiol forms.

The key tautomeric forms for 4-phenyl-1,2,4-triazole-3-thiol are:

-

4-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Thione form): The proton resides on a nitrogen atom of the triazole ring, and the C3-S bond is a double bond.

-

This compound-3-thiol (Thiol form): The proton is attached to the sulfur atom, forming a thiol group, and the triazole ring is aromatic.

The equilibrium between these tautomers is influenced by factors such as the physical state (solid, liquid, or gas), solvent polarity, temperature, and the electronic nature of substituents on the phenyl ring.

Quantitative Analysis of Tautomer Stability

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of the tautomeric forms of 4-phenyl-1,2,4-triazole derivatives. These studies provide valuable quantitative data on the energetic landscape of the tautomeric equilibrium.

| Tautomer System | Computational Method | Tautomer | Relative Energy (kcal/mol) | Conclusion |

| 4-amino-5-phenyl-1,2,4-triazole-3-thiol | DFT/B3LYP | Thiol | 0.00 | The thione form is energetically more favorable. |

| Thione | -2.55 | |||

| 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione | DFT | Thiol | Higher Energy | The thione tautomer is the more stable form, which is consistent with X-ray crystallography data.[1] |

| Thione | Lower Energy |

Note: The relative energies can vary depending on the specific substituents and the computational methods employed.

Experimental Protocols

The synthesis and characterization of this compound compounds require specific and well-defined experimental procedures.

Synthesis of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol[2]

-

Preparation of 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide: A mixture of furan-2-carboxylic acid hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (50 mL) is refluxed for 4 hours. The solid product that forms upon cooling is filtered, washed with ethanol, and dried.

-

Cyclization to 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol: The prepared thiosemicarbazide (0.01 mol) is refluxed in a 2 N aqueous sodium hydroxide solution (50 mL) for 5 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Characterization Techniques

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of the tautomeric forms of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shift of the N-H proton in the thione form and the S-H proton in the thiol form are distinct. The presence and integration of these signals can provide information about the predominant tautomer in solution. For example, in the ¹H-NMR spectrum of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, a signal at 13.04 ppm is attributed to the SH proton.[2]

-

¹³C NMR: The chemical shift of the C=S carbon in the thione form is typically observed in the range of 160-190 ppm, which is significantly different from the C-S carbon in the thiol form.

Infrared (IR) Spectroscopy:

-

The IR spectrum of the thione tautomer is characterized by a C=S stretching vibration, typically in the region of 1200-1050 cm⁻¹. The N-H stretching vibration is also observed around 3100-3300 cm⁻¹.

-

The thiol tautomer exhibits a characteristic S-H stretching vibration, which is often weak and appears around 2550-2600 cm⁻¹. The absence or presence of these characteristic bands can help in identifying the dominant tautomer in the solid state. For 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, an S-H stretch is observed at 2575 cm⁻¹.[2]

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the position of the mobile proton and thus the exact tautomeric form present in the crystal lattice. For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole confirms the 4H-1,2,4-triazole core in the solid state.[3]

Visualization of Tautomeric Equilibrium and Experimental Workflow

Caption: Tautomeric equilibrium in 4-phenyl-1,2,4-triazole-3-thiol.

Caption: Workflow for synthesis and characterization.

Biological Relevance and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, including as anticancer agents. Their mechanism of action can involve the modulation of key signaling pathways. For example, some derivatives have been designed as aromatase inhibitors, while others may induce apoptosis through p53-related pathways.

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen receptor-positive breast cancer.[4] Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the growth stimulus for hormone-dependent tumors.

Caption: Aromatase inhibition by 4-phenyl-1,2,4-triazole derivatives.

Conclusion

The tautomerism of this compound compounds is a fundamental aspect of their chemical identity, with profound implications for their structure, properties, and biological function. Computational and experimental studies consistently show that the thione form is generally more stable than the thiol form in many derivatives, although the equilibrium can be influenced by various factors. A thorough understanding of the tautomeric preferences, facilitated by the experimental protocols and analytical techniques detailed in this guide, is crucial for the rational design and development of novel therapeutic agents and advanced materials based on this versatile heterocyclic scaffold. The ability to predict and control the tautomeric equilibrium will undoubtedly pave the way for the discovery of more potent and selective 4-phenyl-1,2,4-triazole-based drugs.

References

- 1. staff.najah.edu [staff.najah.edu]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Phenyl-4H-1,2,4-triazole

For Immediate Release

A comprehensive overview of the historical synthesis, characterization, and evolution of 4-Phenyl-4H-1,2,4-triazole, a cornerstone heterocyclic compound in modern drug discovery and development.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the discovery and history of this compound. The 1,2,4-triazole moiety is a significant pharmacophore, and understanding the origins and foundational chemistry of its derivatives is crucial for the rational design of new therapeutic agents.

Introduction: The Rise of a Versatile Heterocycle

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. This compound, as a fundamental phenyl-substituted derivative, represents a key building block in the synthesis of more complex and biologically active molecules. This guide delves into the historical context of its discovery, the pioneering synthetic methodologies, and its modern characterization.

The Dawn of 1,2,4-Triazole Chemistry: A Historical Perspective

The journey into the world of 1,2,4-triazoles began in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry. While the first synthesis of a 1,2,4-triazole derivative is attributed to Bladin in 1885, two key named reactions laid the groundwork for the systematic synthesis of this important class of compounds: the Einhorn-Brunner reaction and the Pellizzari reaction.[1][2]

A plausible early synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of N,N'-diformylhydrazine with primary arylamines at elevated temperatures. This method was pioneered by Pellizzari and Soldi.[3] This reaction provided a direct route to N-aryl substituted 1,2,4-triazoles, including the phenyl derivative.

Foundational Synthetic Methodologies

The early syntheses of 1,2,4-triazoles were characterized by harsh reaction conditions but were instrumental in establishing the fundamental chemistry of this heterocyclic system.

The Pellizzari Reaction (1911)

The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures to yield a 1,2,4-triazole.[4] A variation of this, more directly applicable to this compound, is the reaction of N,N'-diformylhydrazine with aniline.

Experimental Protocol: Synthesis of this compound via N,N'-Diformylhydrazine and Aniline

-

Reactants: A mixture of N,N'-diformylhydrazine and aniline is heated.

-

Conditions: The reaction is typically carried out at a high temperature, often in the absence of a solvent.

-

Work-up: Upon cooling, the reaction mixture solidifies. The crude product is then purified by recrystallization, typically from ethanol.

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the condensation of an imide with a hydrazine to form an isomeric mixture of 1,2,4-triazoles.[5] This method provided a versatile route to a wide range of substituted 1,2,4-triazoles.

Characterization of this compound

The definitive identification of this compound relies on a combination of physical and spectroscopic data.

Physical Properties

| Property | Value |

| CAS Number | 16227-12-6 |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

Modern spectroscopic techniques provide unambiguous structural confirmation.

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the phenyl group protons (typically in the range of 7.2-7.8 ppm) and a characteristic singlet for the two equivalent protons on the triazole ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the carbon atoms of the triazole ring. |

Note: Specific, experimentally verified NMR data for the unsubstituted this compound is not widely available in the reviewed literature, which predominantly focuses on its derivatives.

Evolution and Modern Applications

While the foundational synthetic methods remain historically significant, modern organic synthesis has introduced a plethora of more efficient, milder, and higher-yielding procedures for the preparation of 1,2,4-triazole derivatives. These include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and microwave-assisted syntheses.[6][7]

The core structure of this compound is a key component in the development of a vast number of compounds with diverse biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents.[8][9] Its historical discovery and the development of its synthesis have paved the way for the creation of life-saving medicines.

Conclusion

The discovery and synthesis of this compound are rooted in the pioneering work of early 20th-century chemists. The foundational Pellizzari and Einhorn-Brunner reactions, though often requiring harsh conditions, were crucial in establishing the chemistry of the 1,2,4-triazole ring system. Today, this compound continues to be a vital building block in the quest for novel therapeutics, a testament to the enduring legacy of this "privileged scaffold." Further research into the historical archives may yet uncover more specific details of its initial synthesis and characterization, providing an even richer understanding of this important molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16227-12-6|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. isres.org [isres.org]

- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenyl-4H-1,2,4-triazole Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-Phenyl-4H-1,2,4-triazole analogues, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic routes, primarily focusing on the widely utilized cyclization of 1,4-disubstituted thiosemicarbazides.

Introduction